Voxtalisib (CAS 934493-76-2), also known as SAR245409 or XL765, is a highly selective, orally bioavailable, ATP-competitive dual inhibitor targeting pan-class I phosphoinositide 3-kinases (PI3K α, β, γ, δ) and the mammalian target of rapamycin (mTORC1 and mTORC2). In procurement and material selection, Voxtalisib is prioritized for oncology and signal transduction research where simultaneous blockade of both nodes is required to prevent the compensatory feedback loops commonly induced by single-target inhibitors. Unlike broader-spectrum kinase inhibitors, Voxtalisib exhibits strict selectivity over a panel of 130 other protein kinases, making it a high-fidelity tool compound for isolating PI3K/mTOR-specific mechanisms such as ER stress-dependent apoptosis and tumor microenvironment modulation [1].
Substituting Voxtalisib with a pan-PI3K-only inhibitor, such as Buparlisib (BKM120), fails in applications requiring complete pathway suppression, as isolated PI3K inhibition leaves mTORC1/2 active, triggering rapid compensatory survival signaling. Conversely, substituting Voxtalisib with other dual PI3K/mTOR inhibitors like Dactolisib (BEZ235) alters the pharmacokinetic and toxicity profile; Voxtalisib possesses a distinctly short in vivo half-life (~4.6 hours) without significant steady-state accumulation, which is critical for experimental designs requiring rapid washout or precise temporal dosing. Furthermore, generic substitution in assay preparation often leads to catastrophic precipitation; Voxtalisib is highly hydrophobic and will crash out of solution if standard DMSO-to-aqueous dilution protocols are used, necessitating specific PEG/Tween-based co-solvent formulations for reliable in vivo and in vitro dosing[1].
Voxtalisib provides potent dual inhibition across the PI3K/mTOR axis, which is required to overcome resistance mechanisms. When compared to the pan-PI3K inhibitor Buparlisib (BKM120), Voxtalisib demonstrates superior potency against the PI3Kγ isoform (IC50 = 9 nM vs. 262 nM) while simultaneously inhibiting mTOR (IC50 = 157 nM). Buparlisib exhibits reduced to negligible potency against mTOR, making it unsuitable for assays requiring complete suppression of downstream p70S6K and 4EBP1 signaling .
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | Voxtalisib: PI3Kγ IC50 = 9 nM; mTOR IC50 = 157 nM |
| Comparator Or Baseline | Buparlisib (BKM120): PI3Kγ IC50 = 262 nM; mTOR = Reduced/Negligible |
| Quantified Difference | 29-fold higher potency against PI3Kγ and active mTOR suppression vs. negligible mTOR activity. |
| Conditions | Cell-free kinase assay |
Procurement of Voxtalisib is essential when researchers must simultaneously block PI3K and mTOR to prevent the compensatory pathway reactivation that occurs with PI3K-only inhibitors.
Unlike many targeted kinase inhibitors that exhibit prolonged retention and cumulative toxicity, Voxtalisib features a relatively short steady-state half-life. In clinical and in vivo pharmacokinetic evaluations, orally administered Voxtalisib demonstrated a mean terminal half-life of 4.61 hours with a median time to maximum concentration of 2.0 hours, resulting in no significant steady-state accumulation upon repeated dosing[1].
| Evidence Dimension | Steady-state half-life (t1/2) |
| Target Compound Data | Voxtalisib: Mean 4.61 hours |
| Comparator Or Baseline | Standard long-half-life inhibitors (Baseline): Prolonged accumulation |
| Quantified Difference | Rapid clearance within ~4.6 hours preventing steady-state accumulation. |
| Conditions | In vivo / Clinical pharmacokinetic expansion cohort (50 mg oral dosing) |
This specific PK profile allows researchers to design strictly timed in vivo dosing schedules with rapid washout periods, minimizing off-target cumulative toxicity in sensitive animal models.
Voxtalisib is highly hydrophobic and prone to precipitation when DMSO stock solutions are diluted directly into aqueous buffers or cell culture media. To maintain a stable 1 mg/mL working solution, a specific co-solvent formulation is required. Standard protocols establish that a homogeneous suspension/solution can be achieved by combining the compound with 30% PEG400, 0.5% Tween 80, 5% Propylene glycol, and 64.5% aqueous buffer (ddH2O/saline) .
| Evidence Dimension | Aqueous Solubility / Formulation Stability |
| Target Compound Data | Voxtalisib: Stable at 1 mg/mL in PEG400/Tween80/Propylene Glycol co-solvent system |
| Comparator Or Baseline | Direct DMSO-to-aqueous dilution: Rapid precipitation and assay failure |
| Quantified Difference | Transition from insoluble precipitate to a stable 1 mg/mL working solution. |
| Conditions | Preparation of 1 mL working solution from DMSO stock |
Buyers must secure appropriate co-solvents alongside Voxtalisib procurement, as standard aqueous dilution will result in compound precipitation and irreproducible assay data.
Due to its potent dual inhibition of PI3K and mTOR, Voxtalisib is the preferred agent for in vivo glioblastoma and lymphoma xenograft models where single-node inhibitors (like Buparlisib) fail due to compensatory feedback loops. Its short 4.6-hour half-life allows for precise daily dosing regimens without the confounding variables of steady-state drug accumulation [1].
Voxtalisib is uniquely suited for isolating the mechanisms of ER stress-mediated DR5 activation in tumor cells. Because it effectively inhibits mTOR (unlike pan-PI3K-only alternatives), researchers use it to prove that ER stress induction in these models is primarily driven by mTOR suppression rather than PI3K blockade alone [2].
Because the parent Voxtalisib molecule exhibits poor aqueous solubility (requiring PEG/Tween co-solvents), it serves as a strict baseline comparator in pharmaceutical formulation research. Industrial buyers procure Voxtalisib as the reference standard when developing and validating highly soluble phosphate ester prodrugs or novel nanoparticle delivery systems designed for intravenous immuno-oncology therapies[3].